molecular formula C18H12FN5O B5994178 2-[(4-FLUOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

2-[(4-FLUOROPHENYL)AMINO]-5-(PYRIDIN-3-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B5994178
M. Wt: 333.3 g/mol
InChI Key: JBRNQIFFQBMNEZ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidinone core, a fluorophenyl group, and a pyridinyl moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)amino]-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)amino]-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted analogs with different functional groups.

Scientific Research Applications

2-[(4-Fluorophenyl)amino]-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)amino]-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound can block their activity, leading to the modulation of cellular pathways and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluorophenyl)amino]-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific combination of functional groups, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the pyridinyl moiety provides additional sites for chemical modification and optimization.

Properties

IUPAC Name

2-(4-fluoroanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5O/c19-12-3-5-13(6-4-12)22-18-23-16-15(17(25)24-18)14(7-9-21-16)11-2-1-8-20-10-11/h1-10H,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRNQIFFQBMNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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